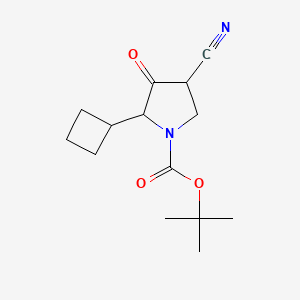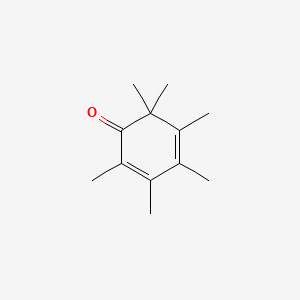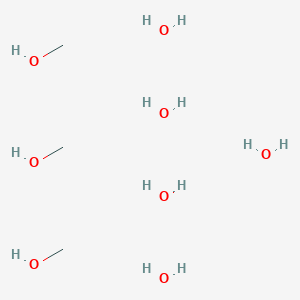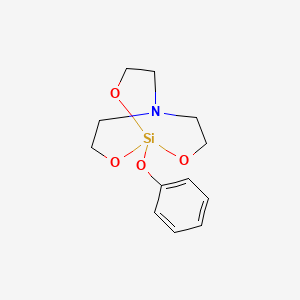
Silacyclopent-3-ene, 1,1,3-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclopent-3-ene, 1,1,3-trimethyl- is an organosilicon compound characterized by a five-membered ring structure containing silicon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silacyclopent-3-ene, 1,1,3-trimethyl- can be synthesized through several methods. One common approach involves the ring-opening polymerization of cyclic monomers. For instance, the copolymerization of 1-methyl-1-phenyl-1-silacyclopent-3-ene with 1-phenyl-1-vinyl-1-silacyclopent-3-ene in the presence of n-butyllithium at low temperatures results in the formation of the desired compound .
Industrial Production Methods
Industrial production of silacyclopent-3-ene, 1,1,3-trimethyl- typically involves the use of advanced polymerization techniques. These methods ensure high yields and purity of the final product, making it suitable for various commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Silacyclopent-3-ene, 1,1,3-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various siloxanes, silanes, and substituted silacyclopent-3-enes. These products have significant applications in materials science and polymer chemistry .
Applications De Recherche Scientifique
Silacyclopent-3-ene, 1,1,3-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and composites.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based life forms and biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of silacyclopent-3-ene, 1,1,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s silicon atom plays a crucial role in its reactivity, allowing it to form stable bonds with other elements. This reactivity is harnessed in various chemical processes, including polymerization and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorosilacyclopent-3-ene: Similar in structure but contains fluorine atoms instead of methyl groups.
1-Methyl-1-phenyl-1-silacyclopent-3-ene: Contains a phenyl group, offering different reactivity and applications.
1-Phenyl-1-vinyl-1-silacyclopent-3-ene: Features a vinyl group, which influences its polymerization behavior.
Uniqueness
Silacyclopent-3-ene, 1,1,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
3528-14-1 |
|---|---|
Formule moléculaire |
C7H14Si |
Poids moléculaire |
126.27 g/mol |
Nom IUPAC |
1,1,3-trimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C7H14Si/c1-7-4-5-8(2,3)6-7/h4H,5-6H2,1-3H3 |
Clé InChI |
JMEYPJTVYUGLDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC[Si](C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)

![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)




![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)

![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
